![molecular formula C8H17ClN2O2 B1400658 tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]-carbamate hydrochloride CAS No. 1949805-93-9](/img/structure/B1400658.png)
tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]-carbamate hydrochloride
Vue d'ensemble
Description
Tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]-carbamate hydrochloride is a chemical compound with the CAS Number: 1949805-93-9 . It has a molecular weight of 208.69 . The IUPAC name for this compound is tert-butyl (1R,2R)-2-aminocyclopropylcarbamate hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5(6)9;/h5-6H,4,9H2,1-3H3,(H,10,11);1H/t5-,6-;/m1./s1 . This indicates that the molecule contains a cyclopropyl group attached to an amino group, which is further connected to a carbamate group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Enantioselective Synthesis of Carbocyclic Analogs
- The compound is an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. It is particularly notable for its use in the synthesis of compounds structurally related to ribonucleic acids (RNAs), contributing to nucleotide chemistry research (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Spirocyclopropanated Analogues
- The compound serves as a precursor in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This application is significant in the field of agricultural chemistry, where it contributes to developing new insecticidal compounds (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Source of the MeNHCH2− Synthon
- The compound is used as a source for the MeNHCH2− synthon in various chemical reactions, highlighting its role in synthetic organic chemistry (Guijarro, Ortiz, & Yus, 1996).
Diels-Alder Reactions
- In the field of organic synthesis, the compound is used in Diels-Alder reactions. These reactions are fundamental in constructing cyclic compounds and are widely used in the synthesis of natural products and pharmaceuticals (Padwa, Brodney, & Lynch, 2003).
Hydrogen and Halogen Bond Formation
- The compound is involved in the formation of hydrogen and halogen bonds in certain crystal structures. This application is essential in crystallography and materials science, where understanding and manipulating these bonds can lead to the development of new materials (Baillargeon et al., 2017).
Protected Amines Synthesis
- tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]-carbamate hydrochloride is used in the synthesis of protected amines, a crucial step in peptide synthesis and the preparation of various biologically active compounds (Lebel & Leogane, 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
tert-butyl N-(2-aminocyclopropyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5(6)9;/h5-6H,4,9H2,1-3H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEZNMFHOVBUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]-carbamate hydrochloride | |
CAS RN |
1212064-22-6 | |
| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




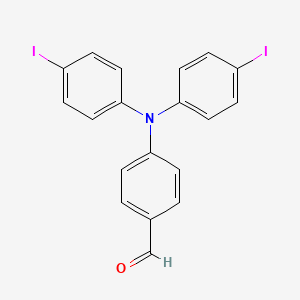

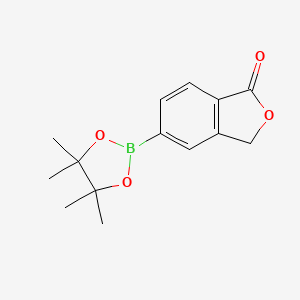
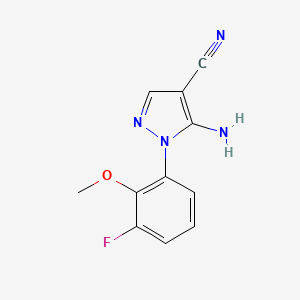
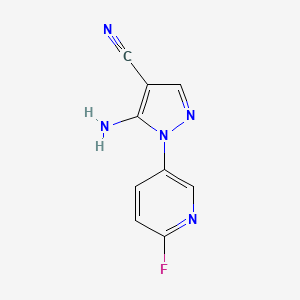
![1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine](/img/structure/B1400584.png)

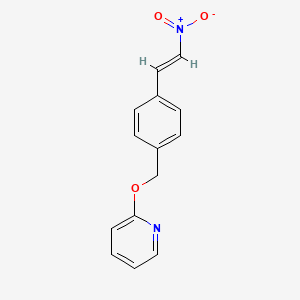

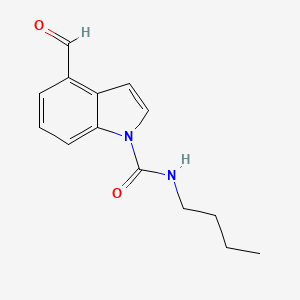

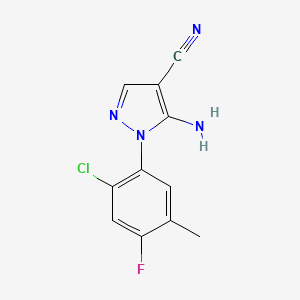
![Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate](/img/structure/B1400598.png)